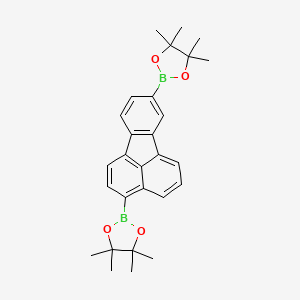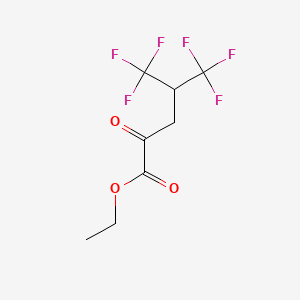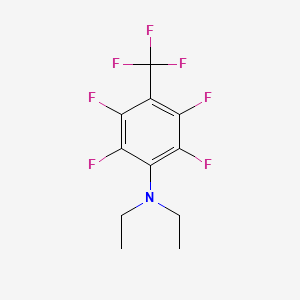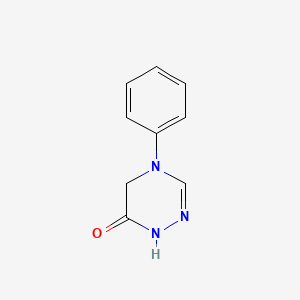
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a bromopropenyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene typically involves the bromination of propenylbenzene derivatives followed by methoxylation. One common synthetic route includes:
Bromination: Propenylbenzene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate is then reacted with methanol under acidic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a propenyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(2-Bromoprop-1-en-1-yl)-4-methoxybenzene can be compared with other brominated aromatic compounds, such as:
- 1-(2-Bromoprop-1-en-1-yl)benzene
- 1-(2-Bromoprop-1-en-1-yl)-4-chlorobenzene
- 1-(2-Bromoprop-1-en-1-yl)-4-fluorobenzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
185038-93-1 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(2-bromoprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
YPMXRKXVXDWMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)

![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)

![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)

![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)
